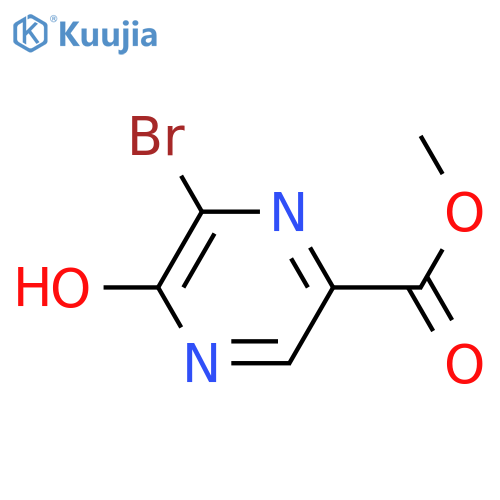

Cas no 1017603-85-8 (methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate)

1017603-85-8 structure

商品名:methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate

CAS番号:1017603-85-8

MF:C6H5BrN2O3

メガワット:233.019500494003

MDL:MFCD31807405

CID:4559241

PubChem ID:59254840

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-bromo-5-hydroxypyrazine-2-carboxylate

- methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate

- methyl 6-bromo-5-oxo-4H-pyrazine-2-carboxylate

- Methyl6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate

- F89324

- SCHEMBL17429945

- SY264911

- MFCD31807405

- 1017603-85-8

- SCHEMBL3253610

- Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate

- IHBJNSCXVJDJST-UHFFFAOYSA-N

- 6-Bromo-5-hydroxy-pyrazine-2-carboxylic acid methyl ester

-

- MDL: MFCD31807405

- インチ: 1S/C6H5BrN2O3/c1-12-6(11)3-2-8-5(10)4(7)9-3/h2H,1H3,(H,8,10)

- InChIKey: IHBJNSCXVJDJST-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)=NC(Br)=C(O)N=C1

計算された属性

- せいみつぶんしりょう: 231.94835g/mol

- どういたいしつりょう: 231.94835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 233.02g/mol

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-100MG |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 100MG |

¥ 884.00 | 2023-03-30 | |

| eNovation Chemicals LLC | Y1317544-250MG |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 250mg |

$265 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1317544-500MG |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 500MG |

$385 | 2023-04-08 | |

| eNovation Chemicals LLC | Y1317544-10G |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 10G |

$1845 | 2023-04-08 | |

| eNovation Chemicals LLC | D632828-5g |

methyl 6-bromo-5-hydroxypyrazine-2-carboxylate |

1017603-85-8 | 97% | 5g |

$550 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1317544-1G |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 1g |

$660 | 2024-07-21 | |

| eNovation Chemicals LLC | D632828-5g |

methyl 6-bromo-5-hydroxypyrazine-2-carboxylate |

1017603-85-8 | 97% | 5g |

$550 | 2025-02-26 | |

| 1PlusChem | 1P01KM7V-100mg |

methyl6-bromo-5-hydroxypyrazine-2-carboxylate |

1017603-85-8 | 97% | 100mg |

$147.00 | 2023-12-27 | |

| Aaron | AR01KMG7-250mg |

methyl6-bromo-5-hydroxypyrazine-2-carboxylate |

1017603-85-8 | 97% | 250mg |

$245.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-250mg |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |

1017603-85-8 | 97% | 250mg |

¥1413.0 | 2024-04-26 |

methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1017603-85-8 (methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1017603-85-8)methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate

清らかである:99%/99%

はかる:500mg/5g

価格 ($):455.0/858.0